

Vercirnon (Avacopan/CCX168): An In-depth Technical Guide to In Vivo Pharmacodynamics

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Compound of Interest

Compound Name: Vercirnon (sodium)

Cat. No.: B15144044

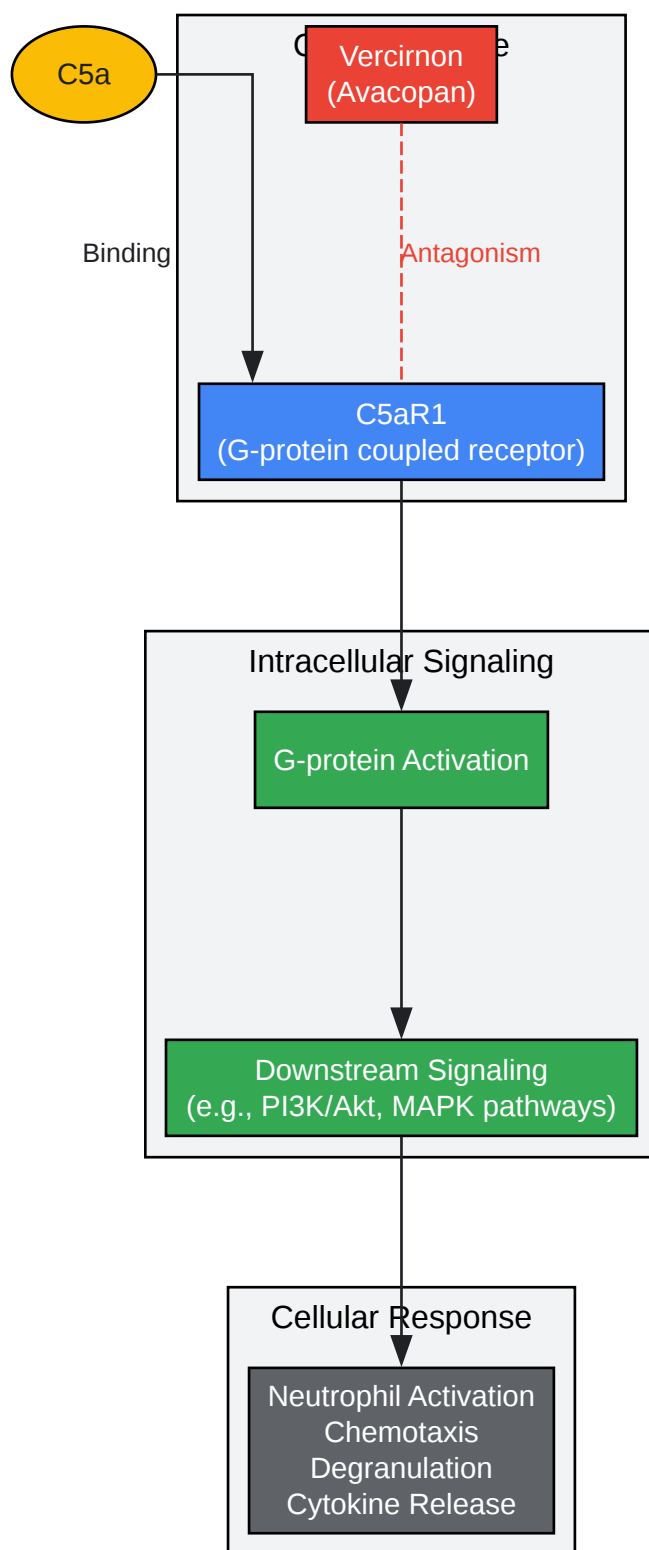
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacodynamics of Vercirnon, also known as Avacopan or by its developmental code, CCX168. Vercirnon is an orally administered, selective antagonist of the human C5a receptor (C5aR1), a key driver of inflammation. This document details the mechanism of action, experimental protocols, and quantitative outcomes from pivotal preclinical and clinical studies, presenting the data in a clear and accessible format for scientific professionals.

Core Mechanism of Action: C5aR1 Antagonism

Vercirnon exerts its anti-inflammatory effects by selectively blocking the interaction of the potent anaphylatoxin C5a with its receptor, C5aR1, which is primarily expressed on the surface of inflammatory cells such as neutrophils. This targeted action inhibits the downstream signaling cascade responsible for neutrophil activation, chemotaxis, and the release of pro-inflammatory mediators, without affecting the formation of the membrane attack complex (MAC), a crucial component of the innate immune system's defense against pathogens.



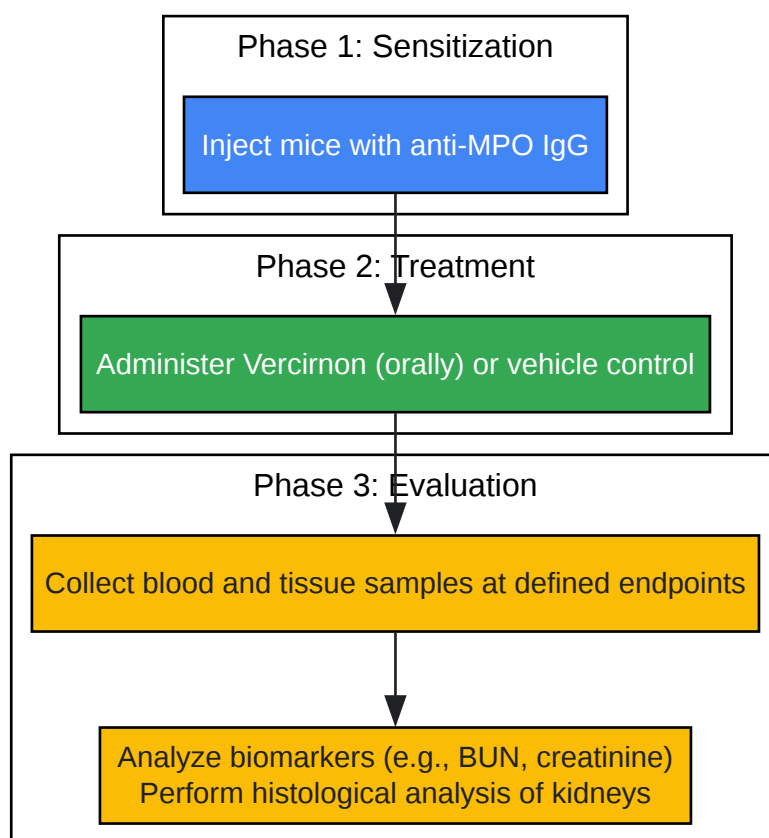
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Caption: Vercirnon blocks C5a binding to C5aR1, inhibiting downstream inflammatory responses.

Preclinical In Vivo Pharmacodynamics

Vercirnon has been evaluated in various animal models of inflammatory and autoimmune diseases, demonstrating its potent anti-inflammatory properties.

A common preclinical model to assess the efficacy of C5aR1 antagonists is the anti-myeloperoxidase (MPO) antibody-induced glomerulonephritis model in mice, which mimics key aspects of human ANCA-associated vasculitis.



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Caption: Workflow for evaluating Vercirnon in a mouse model of ANCA-associated vasculitis.

Parameter	Vehicle Control	Vercirnon (CCX168)	% Reduction	Study Model
Glomerular Crescent Formation	60-80%	<10%	>80%	Murine anti-MPO vasculitis
Urinary Albumin/Creatinine Ratio	High	Near Baseline	Significant Reduction	Murine anti-MPO vasculitis
Neutrophil Infiltration (Kidney)	Extensive	Minimal	Significant Reduction	Murine anti-MPO vasculitis

Note: The values presented are approximations based on published data and may vary between specific studies.

Clinical In Vivo Pharmacodynamics

The pharmacodynamic effects of Vercirnon have been extensively studied in human clinical trials, particularly in patients with ANCA-associated vasculitis.

Clinical trials in patients with ANCA-associated vasculitis typically involve the following:

- Patient Population: Adults with a diagnosis of active ANCA-associated vasculitis.
- Study Design: Randomized, double-blind, placebo-controlled trials.
- Treatment Arms:
 - Standard of care (glucocorticoids + cyclophosphamide or rituximab) + Placebo
 - Standard of care (with reduced or eliminated glucocorticoids) + Vercirnon (e.g., 30 mg twice daily)
- Primary Endpoints:

- Birmingham Vasculitis Activity Score (BVAS) response at a specified time point (e.g., week 26).
- Sustained remission at a later time point (e.g., week 52).
- Pharmacodynamic Assessments:
 - Serial blood sampling to measure neutrophil counts, C5a levels, and other inflammatory markers.
 - Assessment of C5aR1 receptor occupancy on circulating neutrophils.

Parameter	Placebo Group	Vercirnon (Avacopan) Group	Key Finding
BVAS Remission at Week 26	Varies by trial	Non-inferior or superior to standard of care	Vercirnon is effective in achieving disease remission.
Sustained Remission at Week 52	Varies by trial	Superior to standard of care	Vercirnon demonstrates durable efficacy.
Glucocorticoid-Related Toxicity	Higher	Lower	Vercirnon allows for significant reduction in glucocorticoid use.
Neutrophil C5aR1 Occupancy	N/A	>90%	Target engagement is achieved at therapeutic doses.

Note: Data is generalized from results of trials such as the ADVOCATE study. Specific percentages and p-values can be found in the primary publications.

Summary and Conclusion

Vercirnon (Avacopan/CCX168) is a potent and selective C5aR1 antagonist with a well-defined in vivo pharmacodynamic profile. Preclinical studies in animal models of inflammation have demonstrated its ability to significantly reduce tissue damage and inflammatory cell infiltration.

These findings have been translated into the clinical setting, where Vercirnon has proven to be an effective therapy for ANCA-associated vasculitis, enabling a reduction in glucocorticoid-related toxicity while achieving and sustaining disease remission. The targeted mechanism of Vercirnon, focusing on the C5a-C5aR1 axis, represents a significant advancement in the treatment of complement-driven inflammatory diseases.

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